molecular formula C16H18O5 B2700306 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid CAS No. 432532-85-9

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid

Cat. No.: B2700306
CAS No.: 432532-85-9
M. Wt: 290.315
InChI Key: FDOHCULLURALNG-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid is a complex organic compound characterized by its unique molecular structure. It contains a chromen-2-one core, which is a derivative of coumarin, and is substituted with ethyl and dimethyl groups. This compound also features a propanoic acid moiety linked via an ether bond to the chromen-2-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromen-2-one core through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalystsThe final step involves the esterification of the chromen-2-one derivative with propanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether or ester derivatives .

Scientific Research Applications

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-11-8(2)12-6-7-13(20-10(4)15(17)18)9(3)14(12)21-16(11)19/h6-7,10H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHCULLURALNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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